2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol
CAS No.: 933791-33-4
Cat. No.: VC8020373
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933791-33-4 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.2 g/mol |
| IUPAC Name | 2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol |
| Standard InChI | InChI=1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3 |
| Standard InChI Key | XYZUUYCGBQQGRC-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=CC(=N1)CO)O |
| Canonical SMILES | CC(C)(C1=CC=CC(=N1)CO)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol consists of a pyridine ring substituted at the 2-position with a propan-2-ol group (-C(CH3)2OH) and at the 6-position with a hydroxymethyl group (-CH2OH). This arrangement creates a bifunctional system capable of intramolecular hydrogen bonding and coordination chemistry. The propan-2-ol group introduces steric bulk, while the hydroxymethyl moiety enhances hydrophilicity compared to halogenated analogs like 2-(6-bromopyridin-2-yl)propan-2-ol .
Predicted Physicochemical Properties
Based on structural analogs , key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.21 g/mol |
| logP (Predicted) | 0.85–1.20 |
| Water Solubility | ~15–20 mg/mL |
| Hydrogen Bond Donors | 2 (both -OH groups) |
| Hydrogen Bond Acceptors | 3 (N, two -OH) |
The reduced logP compared to brominated analogs reflects increased polarity from the hydroxymethyl group, suggesting improved aqueous solubility.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing this molecule:
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Functional Group Interconversion: Starting from 2-(6-bromopyridin-2-yl)propan-2-ol , substituting bromide with hydroxymethyl via nucleophilic displacement or coupling.
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Direct Assembly: Building the pyridine core with pre-installed hydroxymethyl and propan-2-ol groups through cyclization or condensation reactions.
Stepwise Synthesis from Brominated Precursors
Adapting protocols for 2-(6-bromopyridin-2-yl)propan-2-ol , a plausible pathway involves:
Step 1: Grignard Addition
React methyl 6-bromopyridine-2-carboxylate with methylmagnesium iodide to install the propan-2-ol group:
Yield: 39–98% .
Crystallographic and Supramolecular Behavior
Hydrogen Bonding Networks
Analogous to zwitterionic pyridine derivatives , the target compound likely forms layered structures via O–H···N and O–H···O interactions. The propan-2-ol group may adopt a conformation where the hydroxyl hydrogen bonds to the pyridine nitrogen, while the hydroxymethyl group bridges adjacent molecules.
Predicted Crystal System
Monoclinic systems (space group P2₁/c) are common for similar diols , with unit cell parameters approximating:
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a = 8.5–9.0 Å
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b = 10.0–11.5 Å
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c = 15.0–16.5 Å
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β = 95–105°
Hirshfeld surface analysis would likely show significant H···O (15–20%) and H···H (70–75%) contacts , indicating dense packing dominated by van der Waals interactions.
Spectroscopic Characterization
NMR Spectral Signatures
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¹H NMR (CDCl₃):
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Pyridine H3/H4/H5: δ 7.3–8.1 (m, 3H)
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Propan-2-ol -OH: δ 2.5–3.5 (broad singlet)
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-CH2OH: δ 4.5–4.7 (s, 2H)
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C(CH3)2: δ 1.4–1.6 (s, 6H)
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¹³C NMR:
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Pyridine C2: 155–160 ppm
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C(CH3)2: 70–75 ppm
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-CH2OH: 60–65 ppm
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Mass Spectrometry
Expected ESI-MS peaks:
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[M+H]⁺: m/z 168.1
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Fragmentation: Loss of H2O (-18 Da) and cleavage of the propan-2-ol group (-60 Da).
Applications in Pharmaceutical Development
Antimicrobial Activity
Structural similarities to 2-(6-bromopyridin-2-yl)propan-2-ol , which shows antibiotic/antiviral activity, suggest possible efficacy against Gram-positive bacteria (MIC90: 8–16 μg/mL) and enveloped viruses.
Challenges and Future Directions
Synthetic Hurdles
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Steric Hindrance: Bulky propan-2-ol group may impede reactions at the 6-position.
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Hydroxymethyl Stability: Risk of dehydration to form vinylogous amides under acidic conditions.
Recommended Studies
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Single-crystal X-ray diffraction to confirm supramolecular assembly.
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DFT calculations to map electrostatic potential surfaces and predict reactivity.
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